molecular formula C16H26O6S B12611834 13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane CAS No. 651042-81-8

13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane

Cat. No.: B12611834
CAS No.: 651042-81-8
M. Wt: 346.4 g/mol
InChI Key: DUSPEGKRIIRXSA-UHFFFAOYSA-N
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Description

13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane is a chemical compound that features a sulfonyl group attached to a tetraoxatridecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with a tetraoxatridecane derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is often stirred in an organic solvent like acetonitrile or dichloromethane at a controlled temperature to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives .

Scientific Research Applications

13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. This interaction can result in antibacterial or antifungal effects, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane is unique due to its specific structure, which combines a sulfonyl group with a tetraoxatridecane chain. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications .

Properties

CAS No.

651042-81-8

Molecular Formula

C16H26O6S

Molecular Weight

346.4 g/mol

IUPAC Name

1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]-4-methylbenzene

InChI

InChI=1S/C16H26O6S/c1-15-3-5-16(6-4-15)23(17,18)14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3

InChI Key

DUSPEGKRIIRXSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCOCCOCCOCCOC

Origin of Product

United States

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